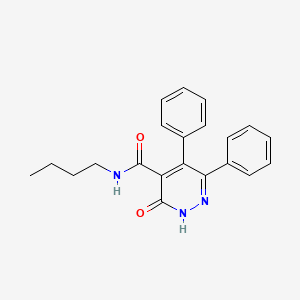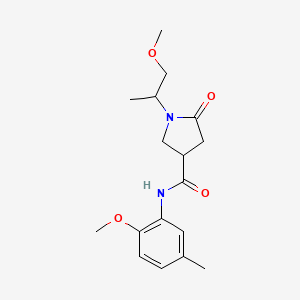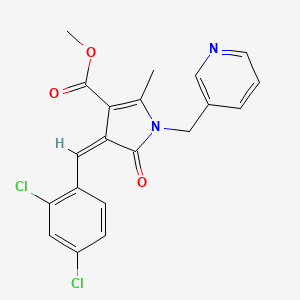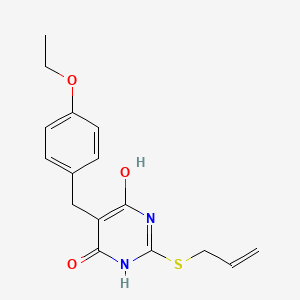
N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Descripción general
Descripción
N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, also known as BDP, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazinecarboxamide family and has been synthesized through different methods.
Mecanismo De Acción
The mechanism of action of N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide is not fully understood; however, studies have suggested that it may act by inhibiting the activity of certain proteins involved in cell signaling pathways. N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been found to inhibit the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. Furthermore, N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been found to have several biochemical and physiological effects. Studies have shown that N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide can induce apoptosis (programmed cell death) in cancer cells by activating certain enzymes involved in the apoptotic pathway. Additionally, N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been found to inhibit the activity of certain enzymes involved in DNA replication, leading to DNA damage and ultimately cell death. N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. Additionally, N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide. One potential direction is to explore the use of N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide and to identify its molecular targets. Moreover, the potential use of N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide in other fields, such as agriculture and material science, should also be explored.
Aplicaciones Científicas De Investigación
N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been extensively studied for its potential applications in the field of medicine, particularly in cancer research. Studies have shown that N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has anticancer properties and can induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-butyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the activity of certain enzymes involved in cancer cell proliferation.
Propiedades
IUPAC Name |
N-butyl-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-14-22-20(25)18-17(15-10-6-4-7-11-15)19(23-24-21(18)26)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYLJECVCQFJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(cyclopropylmethyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4845276.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4845284.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4845288.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4845299.png)
![N-(4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4845302.png)
![1-butyl-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4845310.png)


![3-({[4-(difluoromethoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4845360.png)
![9-chloro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B4845365.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)